molecular formula C11H9BrN2 B1463140 4-Bromo-6-(m-tolyl)pyrimidine CAS No. 1086382-23-1

4-Bromo-6-(m-tolyl)pyrimidine

Cat. No.: B1463140
CAS No.: 1086382-23-1
M. Wt: 249.11 g/mol
InChI Key: ZYHKHFCKZOTQRU-UHFFFAOYSA-N
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Description

4-Bromo-6-(m-tolyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound features a bromine atom at the fourth position and a methylphenyl group (m-tolyl) at the sixth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(m-tolyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(m-tolyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution.

    Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid yields 4-phenyl-6-(m-tolyl)pyrimidine .

Scientific Research Applications

4-Bromo-6-(m-tolyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials science.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-(m-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-6-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHKHFCKZOTQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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